molecular formula C9H12O3 B6207548 1-methyl-3-oxospiro[3.3]heptane-1-carboxylic acid CAS No. 2731006-97-4

1-methyl-3-oxospiro[3.3]heptane-1-carboxylic acid

Cat. No.: B6207548
CAS No.: 2731006-97-4
M. Wt: 168.2
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Description

1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The spirocyclic framework imparts distinct chemical properties, making it a valuable subject for scientific research.

Preparation Methods

The synthesis of 1-methyl-3-oxospiro[3.3]heptane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable ketone with a carboxylic acid derivative in the presence of a catalyst can yield the desired spirocyclic compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, with reagents such as halides or amines, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-methyl-3-oxospiro[3.3]heptane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid can be compared with other spirocyclic compounds such as:

  • 1-Oxaspiro[2.3]hexane-5-carbonitrile
  • Methyl 1-oxaspiro[2.3]hexane-5-carboxylate

These compounds share the spirocyclic framework but differ in their functional groups and overall chemical properties.

Properties

CAS No.

2731006-97-4

Molecular Formula

C9H12O3

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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